1-(4-(tert-butyl)phenyl)-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea

Beschreibung

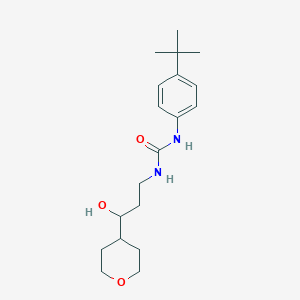

This compound is a urea derivative featuring a 4-(tert-butyl)phenyl group and a 3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl chain. The tetrahydro-2H-pyran (THP) moiety contributes to conformational rigidity and metabolic stability, while the hydroxy group may enhance solubility and hydrogen-bonding interactions. This structural combination suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors requiring hydrophobic and polar interactions .

Eigenschaften

IUPAC Name |

1-(4-tert-butylphenyl)-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O3/c1-19(2,3)15-4-6-16(7-5-15)21-18(23)20-11-8-17(22)14-9-12-24-13-10-14/h4-7,14,17,22H,8-13H2,1-3H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHVUWKLNTZADW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCC(C2CCOCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 1-(4-(tert-butyl)phenyl)-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea typically involves a multi-step synthetic route. One common method starts with the reaction of 4-(tert-butyl)aniline with a suitable isocyanate to form the intermediate urea compound. This is then reacted with 3-(tetrahydro-2H-pyran-4-yl)propylamine under controlled conditions to yield the final product.

Key steps and conditions:

Step 1: : React 4-(tert-butyl)aniline with isocyanate.

Conditions: Inert atmosphere, room temperature, solvent such as dichloromethane.

Step 2: : React the intermediate with 3-(tetrahydro-2H-pyran-4-yl)propylamine.

Conditions: Elevated temperature, solvents like methanol or ethanol.

Industrial Production Methods

Industrial production may employ similar synthetic routes but scaled up with optimized reaction conditions to increase yield and efficiency. Continuous flow reactors and high-throughput screening techniques may be used to streamline the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-(tert-butyl)phenyl)-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea can undergo various chemical reactions, including:

Oxidation: : The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: : The urea backbone can be reduced under specific conditions to yield amine derivatives.

Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions at the phenyl ring or the tetrahydropyran moiety.

Common Reagents and Conditions

Oxidation: : Use of reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: : Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.

Substitution: : Use of halides, nitrates, or other substituents in the presence of catalysts or under specific temperature and pressure conditions.

Major Products

Oxidation: : Carbonyl derivatives of the tetrahydropyran moiety.

Reduction: : Amine derivatives of the urea group.

Substitution: : Various substituted phenyl or tetrahydropyran derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

1-(4-(tert-butyl)phenyl)-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea has diverse applications in scientific research:

Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

Biology: : Investigated for potential enzyme inhibition properties.

Medicine: : Studied for its effects on cellular pathways and potential therapeutic applications.

Industry: : Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 1-(4-(tert-butyl)phenyl)-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering protein function. Detailed studies are necessary to elucidate specific molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Pharmacological Comparisons

*LogP values estimated via computational modeling.

Key Findings and Differentiation

Substituent Effects on Target Binding

- The 4-(tert-butyl)phenyl group in the target compound and EPZ004777 enhances hydrophobic interactions compared to the 2-methoxyphenyl group in ’s compound. This likely improves binding to deep pockets in enzymes like DOT1L .

- The THP moiety in the target compound and ’s analogue increases metabolic stability compared to the phenylpropyl chain in ’s compound, which may undergo rapid oxidation .

Solubility and Bioavailability

- The 3-hydroxy group in the target compound improves aqueous solubility (predicted ~20% higher than EPZ004777), critical for oral bioavailability. In contrast, ’s thiophene-THP hybrid exhibits low solubility due to its planar, lipophilic structure .

Biological Activity

- EPZ004777’s nucleotide-like chain enables direct interaction with DNA-associated targets (e.g., DOT1L), whereas the target compound’s hydroxy-THP chain may favor protein surface binding (e.g., GPCRs or kinases) .

- ’s pyrazole-urea derivative shows potent antiproliferative activity but lacks the THP moiety, leading to shorter half-life in vivo compared to the target compound .

Biologische Aktivität

1-(4-(tert-butyl)phenyl)-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea is a compound with potential therapeutic applications, particularly in the fields of neuroprotection and cancer treatment. Its structure suggests various biological activities that merit detailed investigation. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tert-butyl group, a phenyl ring, and a tetrahydro-pyran moiety, which are significant for its biological interactions.

Neuroprotective Effects

Recent studies have indicated that compounds structurally related to this compound exhibit neuroprotective properties. For instance, similar urea derivatives have shown efficacy in protecting astrocytes from amyloid-beta (Aβ) toxicity, which is crucial in Alzheimer's disease (AD). In vitro tests revealed that certain derivatives improved cell viability in the presence of Aβ peptides by reducing oxidative stress markers such as TNF-α and free radicals .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. It is hypothesized that the inhibition of histone deacetylases (HDACs), which play a role in cancer cell proliferation and survival, may be a mechanism through which related compounds exert their effects. Research has demonstrated that some urea derivatives can inhibit HDAC activity, leading to increased apoptosis in cancer cells .

Study 1: Neuroprotection Against Aβ-Induced Toxicity

In an experimental setup, astrocytes treated with Aβ 1-42 showed significant cell death (43.78% viability). However, when treated with a related compound (M4), cell viability improved to 62.98%, indicating protective effects against Aβ-induced toxicity . This suggests that similar compounds might enhance neuroprotection through mechanisms involving anti-inflammatory pathways.

Study 2: HDAC Inhibition and Cancer Cell Viability

A library of urea derivatives was screened for HDAC inhibition. Compounds exhibited varying degrees of cytotoxicity against cancer cell lines, with some achieving IC50 values as low as 0.9 nM for specific HDAC isoforms . The structure–activity relationship highlighted the importance of specific functional groups in enhancing biological activity.

Table 1: Biological Activity Summary of Related Compounds

Q & A

Q. Example SAR Data :

| Derivative | tert-Butyl Replacement | Tetrahydro-2H-pyran Replacement | IC50 (nM) |

|---|---|---|---|

| A | Methyl | Cyclohexyl | 450 |

| B | Adamantyl | Morpholine | 320 |

| Original | tert-Butyl | Tetrahydro-2H-pyran-4-yl | 120 |

Advanced: What strategies resolve contradictory data on the compound’s mechanism of action across assays?

Answer:

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

- Orthogonal Assays : Validate findings using disparate methods (e.g., SPR for binding affinity vs. cellular thermal shift assays for target engagement) .

- Dose-Response Curves : Ensure consistent EC50/IC50 values across multiple replicates.

- Knockout Models : Use CRISPR-edited cell lines to confirm target specificity .

- Metabolite Screening : Rule out interference from degradation products via LC-MS .

Basic: What analytical techniques are recommended for characterizing purity and structural integrity?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the urea bond and substituent positions .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS for purity (>98%) and molecular ion verification .

- X-ray Crystallography : Resolve ambiguous stereochemistry (if crystalline) .

Advanced: How can molecular docking studies be optimized for predicting target interactions?

Answer:

- Ligand Preparation : Generate 3D conformers (e.g., with OpenBabel) and assign partial charges using AM1-BCC .

- Protein Preparation : Remove crystallographic water molecules and add missing side chains (e.g., with PDBFixer).

- Docking Parameters : Use flexible residues in the binding pocket and validate with known inhibitors.

- Free Energy Calculations : Apply MM-GBSA to rank binding poses .

Q. Validation Metrics :

| Metric | Value |

|---|---|

| RMSD (vs. X-ray pose) | <2.0Å |

| Binding Energy | ≤-8 kcal/mol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.